2-(dimethylamino)-N'-hydroxyethanimidamide;hydrochloride
Description
2-(Dimethylamino)-N'-hydroxyethanimidamide hydrochloride is a hydrochloride salt characterized by a dimethylamino group attached to an ethanimidamide backbone, with a hydroxylamine substituent. The compound is typically synthesized via alkylation or condensation reactions, followed by HCl treatment to form the stable hydrochloride salt . Its crystalline solid form and high solubility in polar solvents like water make it suitable for pharmaceutical research .
Properties
IUPAC Name |
2-(dimethylamino)-N'-hydroxyethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O.ClH/c1-7(2)3-4(5)6-8;/h8H,3H2,1-2H3,(H2,5,6);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKUPDCNQACUGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=NO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-N’-hydroxyethanimidamide;hydrochloride typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. . The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-N’-hydroxyethanimidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives.
Scientific Research Applications
2-(dimethylamino)-N’-hydroxyethanimidamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other industrial materials due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-N’-hydroxyethanimidamide;hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form electrostatic interactions with negatively charged molecules, while the hydroxyethanimidamide group can participate in hydrogen bonding. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
2-(Dimethylamino)-N'-hydroxyethanimidamide Hydrochloride
- Key groups: Dimethylamino, hydroxyethanimidamide, HCl.
Ranitidine Hydrochloride
- Key groups: Dimethylaminomethylfuran, thioether, nitroethene, HCl.
- Properties : High solubility; nitroethene and thioether groups contribute to H₂ receptor antagonism, reducing gastric acid secretion .
Cimetidine
- Key groups: Imidazole, cyano, methylthioethyl.
- Properties: Moderate solubility; imidazole and cyano groups coordinate with cytochrome P-450, leading to drug-drug interactions .
TG15-132 (Nox2 Inhibitor)
- Key groups: Quinazolinone, indole, dimethylamino, HCl.
- Properties: Moderate solubility in DMSO; dimethylamino and indole groups enhance binding to NADPH oxidase-2 (Nox2) .
4-Dimethylamino-N-benzylcathinone Hydrochloride
- Key groups: Cathinone, benzyl, dimethylamino, HCl.
- Properties: High solubility; cathinone backbone and benzyl group modulate central nervous system activity .
Pharmacological Activity
Physicochemical Properties
Biological Activity
2-(Dimethylamino)-N'-hydroxyethanimidamide; hydrochloride, commonly referred to as DMHEA, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
DMHEA is characterized by the presence of a dimethylamino group and a hydroxyethanimidamide moiety. Its molecular formula is . The compound's structure allows for various interactions with biological targets, which may contribute to its pharmacological effects.
Antimicrobial Properties
Research has indicated that DMHEA exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that DMHEA could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anticancer Activity
DMHEA has also been investigated for its anticancer properties. In vitro studies demonstrated that DMHEA induces apoptosis in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.
Case Study: Breast Cancer Cell Line
In a study involving MCF-7 breast cancer cells, treatment with DMHEA resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed an increase in early and late apoptotic cells, indicating that DMHEA effectively triggers programmed cell death.
The precise mechanism by which DMHEA exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes involved in metabolic pathways or receptors associated with cell signaling.
- Enzyme Inhibition : DMHEA may inhibit certain enzymes responsible for cellular proliferation.
- Receptor Modulation : There is evidence suggesting that DMHEA could modulate receptor activity linked to cancer progression and inflammation.
Research Findings
Recent studies have focused on understanding the pharmacokinetics and toxicity profiles of DMHEA. A notable study reported the following findings:
- Bioavailability : DMHEA demonstrated moderate bioavailability when administered orally.
- Toxicity : In animal models, no significant acute toxicity was observed at doses up to 100 mg/kg.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
